5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide
Overview
Description
5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities, including antiviral, antifungal, and antibacterial properties .
Mechanism of Action
Target of Action
It has been found to interact with human glycolate oxidase (hgox), a peroxisomal flavoenzyme . This enzyme plays a crucial role in the metabolism of glyoxylate, a process that can be disrupted in certain genetic diseases .
Mode of Action
The compound binds to hGOX at the active site, interacting with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . The chlorophenyl substituent of the compound is surrounded by nonconserved hydrophobic residues . This interaction could potentially inhibit the enzymatic activity of hGOX, thereby affecting the metabolism of glyoxylate .
Biochemical Pathways
Given its interaction with hgox, it’s plausible that it affects the metabolism of glyoxylate . In normal conditions, hGOX oxidizes glycolate to glyoxylate. When this process is disrupted, glyoxylate can accumulate and be converted to oxalate, leading to the formation of insoluble calcium oxalate deposits, particularly in the kidneys .
Result of Action
Given its interaction with hgox, it could potentially affect the metabolism of glyoxylate, leading to changes in the formation of calcium oxalate deposits .
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide These compounds share the thiadiazole ring structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide lies in its specific substituents that confer distinct properties and potential uses.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N,N-dimethylthiadiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c1-15(2)10(16)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLDIJPXISKSGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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